molecular formula C11H13N3O4 B2558654 6-[(E)-(Dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione CAS No. 453557-63-6

6-[(E)-(Dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione

Cat. No. B2558654
CAS RN: 453557-63-6
M. Wt: 251.242
InChI Key: HSCPDLJCMIRSHH-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a product for proteomics research . It is a type of pyrimido[4,5-d]pyrimidine, which is a bicyclic compound with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Chemical Reactions Analysis

The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .

Scientific Research Applications

Synthesis and Derivatives Formation

The compound is a key intermediate in the synthesis of various heterocyclic compounds. Notably, its reactions with different heterocumulenes such as aryl isocyanates and isothiocyanates lead to the formation of novel pyrimido[4,5-d]pyrimidines. These compounds are formed after the elimination of dimethylamine and tautomerisation, indicating the compound's role in facilitating the creation of structurally complex derivatives under thermal conditions (Prajapati & Thakur, 2005). Additionally, electron-rich 6-[(dimethylamino)methylene]aminouracil undergoes [4+2] cycloaddition reactions with various electron-deficient substrates to yield pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines. The reaction proceeds via the elimination of dimethylamine and oxidative aromatisation, showcasing excellent yields under microwave irradiation in solvent-free conditions (Gohain et al., 2004).

properties

IUPAC Name

(6E)-6-(dimethylaminomethylidene)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-12(2)5-6-8(15)7-9(16)13(3)11(17)14(4)10(7)18-6/h5H,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCPDLJCMIRSHH-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)C(=CN(C)C)O2)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)/C(=C\N(C)C)/O2)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(E)-(Dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione

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